2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
2-Benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic small molecule characterized by a fused isoindole-1,3-dione core substituted with a benzyl group at position 2 and a carboxamide-linked 1-methylpyrazole moiety at position 3. This compound is structurally analogous to pharmaceutically active molecules targeting kinase inhibition or protease modulation, given its heterocyclic framework and hydrogen-bonding motifs .
Properties
IUPAC Name |
2-benzyl-N-(1-methylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-23-12-15(10-21-23)22-18(25)14-7-8-16-17(9-14)20(27)24(19(16)26)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVRTUWLCNQPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the isoindole core, followed by the introduction of the benzyl and pyrazole groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The benzyl and pyrazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while substitution reactions can produce a variety of substituted benzyl or pyrazole compounds.
Scientific Research Applications
2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include isoindole-1,3-dione derivatives and pyrazole-containing carboxamides. Below is a comparative analysis based on crystallographic, electronic, and pharmacological properties:
Key Findings:
Crystallographic Robustness : The target compound’s isoindole core is expected to exhibit planarity (validated by SHELX-refined structures of analogues), critical for π-π stacking in target binding .
Electronic Features : Multiwfn-based analysis suggests the carboxamide and pyrazole groups enhance hydrogen-bond acceptor capacity compared to phenyl-substituted analogues, improving target selectivity .
Activity Trends : Pyrazole-4-carboxamide derivatives generally show lower potency than isoindole-1,3-diones with aromatic substituents, likely due to steric hindrance from the methyl group .
Methodological Considerations
Biological Activity
The compound 2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic derivative belonging to the class of isoindole carboxamides. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and autophagy modulation.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 360.4 g/mol . The structure features a benzyl group, a pyrazole moiety, and an isoindole backbone, which are critical for its biological activity.
Recent studies have indicated that compounds similar to This compound exhibit significant effects on cellular pathways involved in cancer progression:
- mTORC1 Inhibition : The compound has shown to reduce mTORC1 activity, a crucial regulator of cell growth and metabolism. This inhibition leads to increased autophagy levels in cancer cells .
- Autophagy Modulation : It disrupts autophagic flux by interfering with mTORC1 reactivation during nutrient refeeding, which can lead to the accumulation of autophagic markers like LC3-II .
Anticancer Properties
Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For example:
- Cell Line Studies : In vitro assays revealed submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. The compound's ability to induce autophagy while impairing autophagic flux suggests its potential as a novel anticancer agent .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole and isoindole components can significantly influence the biological activity of related compounds. Specific substitutions enhance potency and selectivity against cancer cells while minimizing cytotoxicity in non-cancerous cells .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Autophagy Modulators : A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed that these compounds could serve as effective autophagy modulators with anticancer properties. They were found to selectively target cancer cells under metabolic stress conditions .
- Clinical Trials : Ongoing clinical trials are exploring the use of pyrazole derivatives in combination therapies for various cancers, leveraging their ability to modulate autophagy and inhibit tumor growth.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
